8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
CAS No.: 1965308-96-6
Cat. No.: VC11676401
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965308-96-6 |
|---|---|
| Molecular Formula | C9H13Cl2FN2 |
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H |
| Standard InChI Key | KFUVXAPDLRZDDE-UHFFFAOYSA-N |
| SMILES | C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl |
| Canonical SMILES | C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Features
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine dihydrochloride (CAS: 1965308-96-6) is a bicyclic benzodiazepine derivative with a fluorine substituent at the 8th position and two hydrochloride moieties enhancing its ionic character. The molecular formula is C₉H₁₃Cl₂FN₂, yielding a molecular weight of 239.11 g/mol.
Structural Characteristics
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Core Structure: A seven-membered diazepine ring fused to a benzene ring, with partial saturation at the 2,3,4,5 positions.
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Substituents: A fluorine atom at the 8th position and two chloride ions forming the dihydrochloride salt.
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Key Descriptors:
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IUPAC Name: 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride
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SMILES: C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl
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InChIKey: KFUVXAPDLRZDDE-UHFFFAOYSA-N
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Table 1: Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1965308-96-6 |
| Molecular Formula | C₉H₁₃Cl₂FN₂ |
| Molecular Weight | 239.11 g/mol |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Physicochemical Properties
Synthesis Pathway
The dihydrochloride form is synthesized via protonation of the parent compound, 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine, using hydrochloric acid. This reaction converts the free base into a water-soluble salt, critical for pharmaceutical formulations .
Key Reaction Steps:
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Parent Compound Preparation: Cyclocondensation of o-phenylenediamine derivatives with fluorinated ketones.
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Salt Formation: Treatment with HCl gas or concentrated HCl in anhydrous conditions.
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Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.
Physicochemical Enhancements
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Solubility: The dihydrochloride salt exhibits 55 μM solubility in aqueous buffers (pH 7.4), a 2-fold increase over the free base .
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Stability: Enhanced thermal stability (decomposition point: 215°C vs. 190°C for the free base).
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Bioavailability: Improved membrane permeability due to ionic interactions with biological matrices .
Pharmacological Profile and Mechanisms of Action
WDR5 Inhibition and Anticancer Activity
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e] diazepine dihydrochloride acts as a potent WDR5 WIN-site inhibitor, disrupting the WDR5-MYC interaction critical for oncogenic transcription.
Mechanism Insights:
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Binding Affinity: Dissociation constant (Kd) of 74 nM for WDR5, surpassing earlier dihydroisoquinolinone-based inhibitors .
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Cellular Potency: Half-maximal inhibitory concentration (IC₅₀) of 0.8 μM in WDR5-sensitive MV4:11 leukemia cells .
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Selectivity: 6-fold higher activity in WDR5-sensitive cells vs. insensitive K562 cells, minimizing off-target effects .
Table 2: Pharmacological Comparison with Analogues
| Compound | WDR5 Kd (nM) | MV4:11 IC₅₀ (μM) | Solubility (μM) |
|---|---|---|---|
| Dihydrochloride Salt | 74 | 0.8 | 74 |
| Free Base | 148 | 4.7 | 55 |
| Dihydroisoquinolinone | 89 | 1.2 | 68 |
Comparative Analysis with Related Compounds
Advantages Over Benzodiazepine Analogues
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Enhanced Solubility: The dihydrochloride form outperforms 2,3-dihydroquinazolin-4(1H)-one derivatives by 1.5-fold in aqueous media .
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Cellular Selectivity: 2-fold higher specificity for WDR5 over GABA receptors compared to non-fluorinated benzodiazepines .
Future Directions and Challenges
Research Priorities
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Clinical Translation: Phase I trials to assess safety in MYC-amplified cancers.
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Combination Therapies: Synergy studies with BET inhibitors or chemotherapy agents.
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Formulation Optimization: Nanoencapsulation to enhance blood-brain barrier penetration for neurological cancers.
Challenges
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Metabolic Stability: Addressing cytochrome P450-mediated clearance to improve half-life.
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Synthetic Scalability: Developing cost-effective routes for large-scale production.
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